

9-SAHSA: A Comparative Analysis of Potency Within the FAHFA Family

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Compound of Interest

Compound Name: 9-SAHSA

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This guide provides a comparative analysis of 9-stearoyl-hydroxy stearic acid (**9-SAHSA**) potency against other members of the fatty acid esters of hydroxy fatty acids (FAHFA) family. The information is compiled from experimental data to assist researchers in evaluating its potential as a therapeutic agent. This document details its anti-inflammatory and anti-diabetic properties, supported by experimental protocols and signaling pathway diagrams.

Comparative Potency of FAHFA Isomers

The biological activity of FAHFAs is highly dependent on their specific structure, including the constituent fatty acids and the position of the ester bond on the hydroxy fatty acid.^[1] This structural diversity leads to a range of potencies across different biological assays. Below is a summary of the comparative potency of **9-SAHSA** and other FAHFA family members in key functional assays.

FAHFA Family	Isomer	Anti-inflammatory Activity (LPS-induced IL-6 Secretion in BMDMs)[2]	Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells[2]	Insulin-Stimulated Glucose Transport in 3T3-L1 Adipocytes[2]
SAHSA	9-SAHSA	Active	Active (70% increase)	Inactive
5-SAHSA	Active	Inactive	-	
10-SAHSA	Inactive	Inactive	Inactive	
12-SAHSA	Active	Active (29% increase)	Inactive	
13-SAHSA	Inactive	Active (63% increase)	-	
PAHSA	5-PAHSA	Active	Active	Active
9-PAHSA	Active	Active	Active	
10-PAHSA	Inactive	-	Inactive	
12-PAHSA	Active	-	Inactive	
13-PAHSA	Inactive	-	Inactive	
POHSA	5-POHSA	Active	Inactive	-
9-POHSA	Active	Inactive	-	
10-POHSA	Active	Active (29-34% increase)	-	
12-POHSA	Inactive	Active (29-34% increase)	-	
13-POHSA	Inactive	Active (29-34% increase)	-	
OAHSA	5-OAHSA	Active	Inactive	-

9-OAHSA	Active	Active (25% increase)	-
10-OAHSA	Inactive	Active (27% increase)	-
12-OAHSA	Active	Active (54% increase)	-
13-OAHSA	Inactive	Active (68% increase)	-

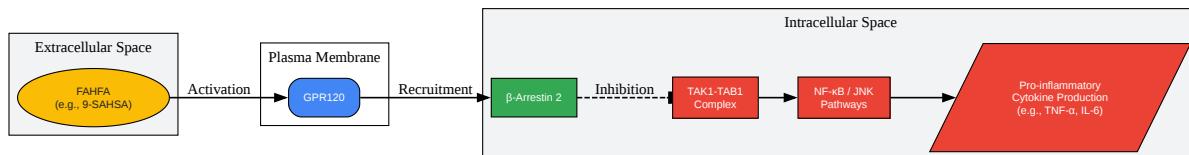
Data is based on a concentration of 20 μ M for the anti-inflammatory and GSIS assays. A submaximal insulin concentration was used for the glucose transport assay.

Signaling Pathways

FAHFAs exert their biological effects through activation of specific G protein-coupled receptors (GPCRs), primarily GPR120 and GPR40.[3][4]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of FAHFAs, including **9-SAHSA**, are largely mediated by the GPR120 receptor.[3] Upon activation, GPR120 recruits β -arrestin 2, which leads to the inhibition of pro-inflammatory signaling cascades.[3][5]

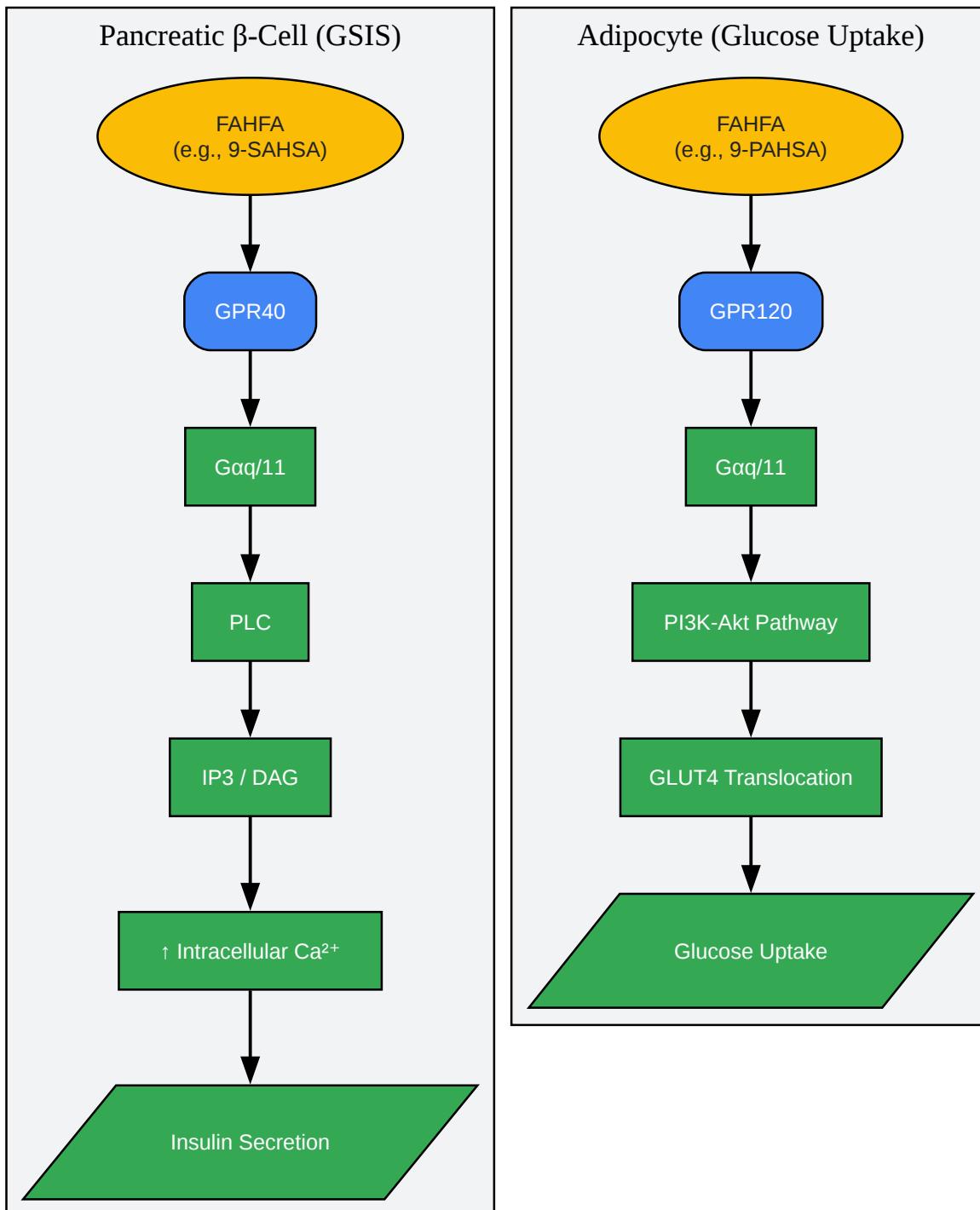


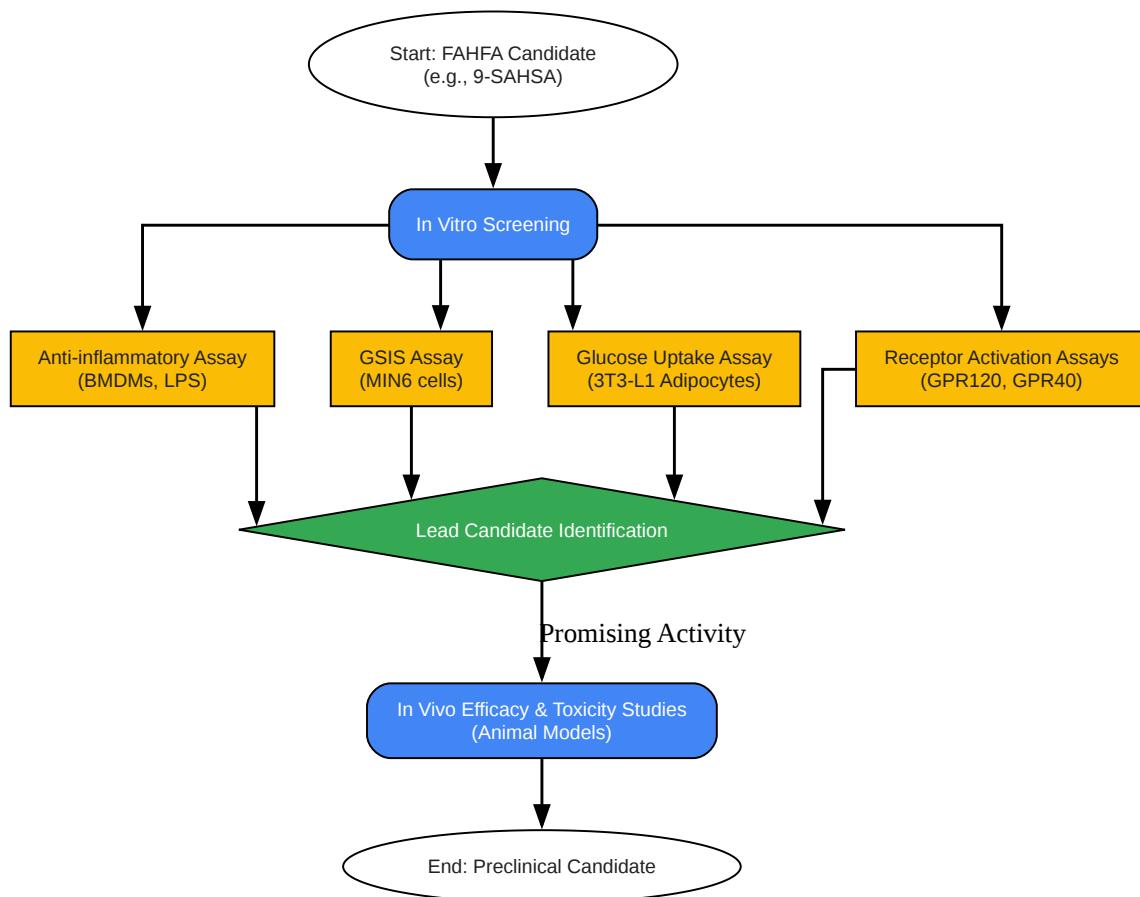
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Caption: FAHFA Anti-inflammatory Signaling Pathway via GPR120.

Anti-diabetic Signaling Pathways

FAHFAs promote anti-diabetic effects through two main pathways: potentiation of glucose-stimulated insulin secretion (GSIS) via GPR40 in pancreatic β -cells, and enhancement of insulin-stimulated glucose uptake in adipocytes through GPR120.[3][6]





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